molecular formula C18H21N5O4 B6484955 N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2,4-dimethoxybenzamide CAS No. 899995-28-9

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2,4-dimethoxybenzamide

Cat. No.: B6484955
CAS No.: 899995-28-9
M. Wt: 371.4 g/mol
InChI Key: UZYZNHBQMNJUBY-UHFFFAOYSA-N
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Description

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C18H21N5O4 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.15935417 g/mol and the complexity rating of the compound is 605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4/c1-18(2,3)23-15-13(9-20-23)17(25)22(10-19-15)21-16(24)12-7-6-11(26-4)8-14(12)27-5/h6-10H,1-5H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYZNHBQMNJUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2,4-dimethoxybenzamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. Its unique structural features contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N4O3C_{16}H_{20}N_{4}O_{3}, with a molecular weight of approximately 316.36 g/mol. The compound features a pyrazolo ring fused to a pyrimidine structure, along with a tert-butyl group and an amide functional group. This configuration enhances its potential for biological interactions.

PropertyValue
Molecular FormulaC16H20N4O3C_{16}H_{20}N_{4}O_{3}
Molecular Weight316.36 g/mol
Functional GroupsAmide, Pyrazole
SolubilityModerate (specific conditions)

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Notably, it has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. By binding to the active site of CDKs, this compound can inhibit their function and subsequently affect cell proliferation and survival.

Pharmacological Properties

Research has indicated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit diverse pharmacological properties:

  • Antitumor Activity : Preliminary studies suggest that this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes related to cancer progression and metastasis. For instance, it may interact with phosphodiesterases and other kinases involved in cellular signaling pathways.

Case Studies

Several studies have explored the biological activity of similar compounds within the same class:

  • Inhibition of Aldehyde Dehydrogenase : A study investigated related pyrazolopyrimidine derivatives as inhibitors of Aldehyde Dehydrogenase 1A (ALDH1A), suggesting potential applications in adjunctive ovarian cancer therapies.
  • CDK Inhibition : Research focusing on structurally similar compounds highlighted their ability to inhibit CDK activity effectively. These findings support the hypothesis that this compound may exhibit similar properties.

Interaction Studies

Interaction studies employing techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been essential in elucidating the binding affinities of this compound to target proteins. These studies provide insights into:

  • Binding Affinity : Quantitative assessments reveal how effectively the compound binds to its targets compared to known inhibitors.
  • Stability in Physiological Environments : Understanding how the compound behaves under physiological conditions helps predict its efficacy and safety profiles.

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